N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-19-9-8-17(14-18(19)23)25-22(28)21(27)24-10-5-11-26-12-13-30-20(15-26)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSKJLQNSCTDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under controlled conditions.
Introduction of the 3-chloro-4-methoxyphenyl group: This step involves a nucleophilic substitution reaction where the phenyl group is introduced to the oxalamide core.
Attachment of the 3-(2-phenylmorpholino)propyl group: This is often done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, which allows for the formation of the final product under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide with structurally related analogs:
Structural and Physicochemical Properties
Functional Group Impact
Morpholine vs.
Chloro-Methoxy Phenyl : The 3-chloro-4-methoxyphenyl group balances lipophilicity (chloro) and solubility (methoxy), contrasting with simpler 4-chlorophenyl analogs .
Hydroxy vs. Alkyl Chains: Hydroxy groups (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to alkyl-morpholino chains.
Biological Activity
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 373.85 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and methoxy groups on the phenyl ring enhances its binding affinity to various enzymes and receptors, potentially modulating their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to inflammation and pain.
- Redox Activity : The nitro group can participate in redox reactions, contributing to its biological effects.
Antiinflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vivo models have demonstrated its efficacy in reducing inflammation markers in conditions such as arthritis.
Case Study
A study conducted on a rat model of arthritis showed that administration of the compound resulted in a marked reduction in knee swelling compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Rat Arthritis Model | In vivo | 10 mg/kg | Reduced knee swelling by 50% |
Comparative Studies
When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups.
| Compound | Structure | Biological Activity |
|---|---|---|
| A | N1-(4-methoxyphenyl)-N2-(propyl)oxalamide | Moderate anti-inflammatory |
| B | N1-(3-chloro-4-methoxyphenyl)-N2-(ethyl)oxalamide | Low anti-inflammatory |
| C | N1-(3-chloro-4-methoxyphenyl)-N2-(butyl)oxalamide | High anti-inflammatory |
Toxicity and Safety Profile
Early toxicity studies indicate that while the compound shows promising biological activity, it also presents certain risks. Adverse effects noted in preliminary studies include gastrointestinal disturbances and potential hepatotoxicity at high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
